Cas no 1865612-30-1 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid
-
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM457336-100mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid |
1865612-30-1 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM457336-250mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid |
1865612-30-1 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM457336-500mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid |
1865612-30-1 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM457336-1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid |
1865612-30-1 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-649944-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid |
1865612-30-1 | 95% | 0.05g |
$508.0 | 2023-05-29 | |
| Enamine | EN300-649944-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid |
1865612-30-1 | 95% | 0.1g |
$663.0 | 2023-05-29 | |
| Enamine | EN300-649944-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid |
1865612-30-1 | 95% | 0.25g |
$948.0 | 2023-05-29 | |
| Enamine | EN300-649944-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid |
1865612-30-1 | 95% | 0.5g |
$1494.0 | 2023-05-29 | |
| Enamine | EN300-649944-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid |
1865612-30-1 | 95% | 1g |
$1915.0 | 2023-05-29 | |
| Enamine | EN300-649944-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid |
1865612-30-1 | 95% | 2.5g |
$3752.0 | 2023-05-29 |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid
Research Briefing on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 1865612-30-1)
In recent years, the compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 1865612-30-1) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound, characterized by its bicyclo[3.1.0]hexane scaffold and Fmoc-protected amino group, serves as a versatile building block in peptide synthesis and drug design. Recent studies have highlighted its role in the development of constrained peptides, which are increasingly recognized for their enhanced stability and target specificity compared to linear peptides. The rigid bicyclic structure of this compound imparts conformational constraints that can improve binding affinity and proteolytic resistance, making it a valuable tool in the design of peptide-based therapeutics.
One of the key advancements in the synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid involves optimized protocols for its large-scale production. Researchers have reported improved yields and purity through the use of novel catalysts and reaction conditions, which are critical for its application in high-throughput screening and combinatorial chemistry. Additionally, recent studies have explored its incorporation into peptide chains via solid-phase peptide synthesis (SPPS), demonstrating its compatibility with standard Fmoc chemistry and its potential for creating diverse peptide libraries.
In terms of biological activity, preliminary investigations have revealed that derivatives of this compound exhibit promising interactions with various protein targets, including G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that peptides incorporating this bicyclic scaffold showed enhanced binding to the CXCR4 receptor, a target of interest in cancer and HIV therapy. These findings underscore the compound's potential as a scaffold for developing novel therapeutics with improved pharmacokinetic properties.
Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the structural determinants of its bioactivity. Molecular dynamics simulations have revealed that the bicyclo[3.1.0]hexane core contributes to the stabilization of specific peptide conformations, which are crucial for target engagement. These insights are guiding the rational design of next-generation peptide therapeutics with optimized efficacy and safety profiles.
In conclusion, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid represents a promising scaffold in medicinal chemistry, with applications ranging from peptide-based drug discovery to the development of constrained peptidomimetics. Ongoing research is expected to further elucidate its therapeutic potential and expand its utility in addressing unmet medical needs. Future directions may include exploring its use in targeted drug delivery systems and as a platform for multifunctional therapeutics.
1865612-30-1 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)